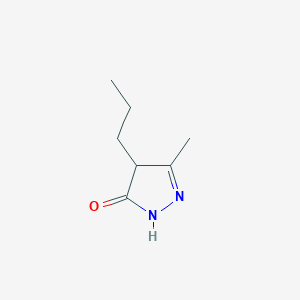

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h6H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIDKUSZKOGUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=NNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the desired pyrazole derivative under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one exhibits a range of pharmacological activities, making it a valuable scaffold in drug development. The following table summarizes its key therapeutic potentials:

Case Studies

- Anti-inflammatory Activity : A study evaluated a series of pyrazolone derivatives, including this compound, for their anti-inflammatory effects using carrageenan-induced rat paw edema models. The compound exhibited significant reduction in edema compared to standard drugs like ibuprofen .

- Antitumor Properties : Research focusing on the antiproliferative effects of this compound revealed that it inhibits the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Agricultural Applications

The pyrazolone derivatives have also been explored for their potential as agrochemicals:

- Pesticides : Compounds similar to this compound have been investigated for their effectiveness as pesticides due to their ability to disrupt metabolic processes in pests .

Material Science Applications

Recent advancements have identified pyrazolone derivatives as useful materials in:

Mechanism of Action

The mechanism of action of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Properties

Pyrazolone derivatives exhibit significant variability in physical and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in BAPP ) enhance reactivity in biological systems, while alkyl chains (e.g., propyl or stearoyl ) increase lipophilicity.

- Molecular Weight : Bulky substituents like stearoyl (C₁₇H₃₅CO) significantly elevate molecular weight (~452.67 g/mol), impacting solubility and diffusion kinetics.

Antimicrobial and Antifungal Activity

- Schiff Bases of 3-Amino-4-phenyl analog: Exhibit antibacterial and antifungal activity against pathogens like Staphylococcus aureus and Candida albicans .

- Halogenated Derivatives : Compounds with dichlorophenyl or fluorophenyl groups (e.g., ) show enhanced antimicrobial potency due to halogen-mediated electron effects.

Biological Activity

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure:

The compound has the following chemical formula: . Its structure features a dihydropyrazole ring system that contributes to its reactivity and biological activity.

Synthesis:

The synthesis typically involves cyclization reactions using precursors such as 3-acetyl-5-nitropyridine derivatives with hydrazine hydrate under acidic conditions. This method ensures the formation of the desired pyrazole derivative with high yields and purity .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| This compound | E. coli | 0.25 μg/mL |

| This compound | Klebsiella pneumoniae | 0.30 μg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

These findings suggest that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 3.79 |

| HepG2 (Liver Cancer) | 12.50 |

| NCI-H460 (Lung Cancer) | 42.30 |

These results indicate significant cytotoxicity against different cancer cell lines, suggesting that the compound may act through multiple mechanisms to induce apoptosis or inhibit cell growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in inflammation and cancer progression or modulate signaling pathways related to cell survival and proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, it was found that compounds similar to 3-methyl-4-propyl exhibited superior antimicrobial activity against resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Case Study 2: Anti-inflammatory Properties

Another investigation demonstrated that treatment with this pyrazole derivative significantly reduced edema in animal models of inflammation, comparable to standard anti-inflammatory drugs like indomethacin . This highlights its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of hydrazones with diketones or β-keto esters under acidic or basic conditions. For example, Vilsmeier–Haack formylation or condensation reactions are commonly employed . Key variables include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature : Optimal yields are achieved at 60–80°C, avoiding side reactions like over-oxidation .

- Catalysts : Acidic catalysts (e.g., HCl) or basic agents (e.g., KOH) direct regioselectivity during ring closure .

Post-synthesis purification often involves column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For instance, the methyl group at position 3 appears as a singlet (~δ 2.1 ppm), while the propyl chain shows triplet/multiplet patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 183.1) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving dihedral angles and hydrogen-bonding networks critical for stability analysis .

Q. How is the pharmacological potential of this compound screened in preliminary studies?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution tests against S. aureus and E. coli determine MIC (Minimum Inhibitory Concentration). Activity is compared to reference drugs like ciprofloxacin .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., bacterial enoyl-ACP reductase), guiding structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis of pyrazolone derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : A factorial design evaluates interactions between temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal parameters .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .

- In-line Analytics : FTIR or HPLC monitors reaction progress in real time, enabling prompt adjustments .

Q. What advanced structural analysis methods resolve contradictions in reported crystal structures of pyrazolone derivatives?

- Methodological Answer :

- SHELXL Refinement : Incorporates twin refinement and anisotropic displacement parameters for high-resolution data. The

TWINandBASFcommands correct for twinning artifacts . - ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess positional disorder or solvent occupancy in the lattice .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) using CrystalExplorer, explaining polymorphism .

Q. How do researchers reconcile discrepancies between in vitro bioactivity and in silico ADME predictions for pyrazolone analogs?

- Methodological Answer :

- Metabolic Stability Assays : Liver microsome studies (human/rat) identify rapid clearance mechanisms. For example, cytochrome P450 isoform profiling (CYP3A4 vs. CYP2D6) explains poor oral bioavailability despite high potency .

- Toxicity Thresholds : Ames tests and zebrafish embryo models validate computational alerts (e.g., hepatotoxicity predicted by ProTox-II) .

- Prodrug Strategies : Esterification of the ketone group improves membrane permeability, addressing poor solubility noted in SwissADME predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.